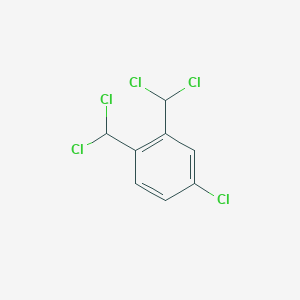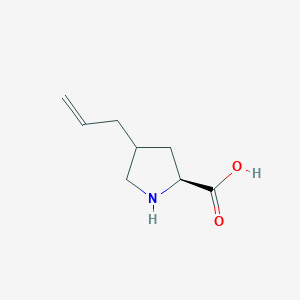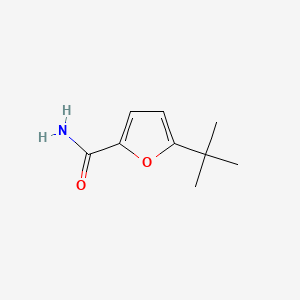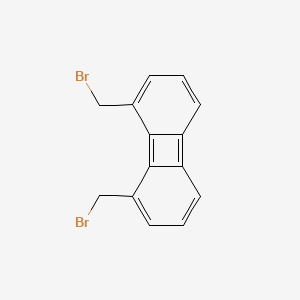
1,8-Bis(bromomethyl)biphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(bromomethyl)biphenylene is an organic compound with the molecular formula C14H10Br2 It is a derivative of biphenylene, where two bromomethyl groups are attached at the 1 and 8 positions of the biphenylene ring
Preparation Methods
1,8-Bis(bromomethyl)biphenylene can be synthesized through several methods. One common synthetic route involves the bromination of 1,8-dimethylbiphenylene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Chemical Reactions Analysis
1,8-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts and initiators specific to the type of reaction being performed.
Scientific Research Applications
1,8-Bis(bromomethyl)biphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its bromomethyl groups provide reactive sites for further functionalization.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,8-Bis(bromomethyl)biphenylene exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl groups are highly reactive and can participate in various substitution and addition reactions. These reactions often involve the formation of carbon-bromine bonds, which can be further manipulated to introduce different functional groups or to form new chemical structures .
Comparison with Similar Compounds
1,8-Bis(bromomethyl)biphenylene can be compared with other similar compounds, such as:
1,8-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of biphenylene. It exhibits different reactivity due to the different electronic properties of the naphthalene ring.
1,8-Bis(bromomethyl)acridine:
1,8-Bis(dimesitylboryl)biphenylene: Features boron atoms instead of bromine, leading to different chemical properties and uses.
Properties
CAS No. |
36396-04-0 |
|---|---|
Molecular Formula |
C14H10Br2 |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1,8-bis(bromomethyl)biphenylene |
InChI |
InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)13(9)11/h1-6H,7-8H2 |
InChI Key |
GOQAUHRRVINDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C(C3=C2C(=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



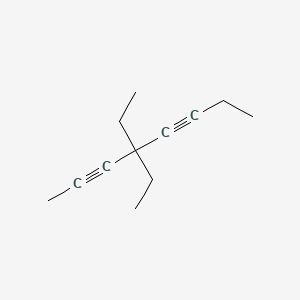
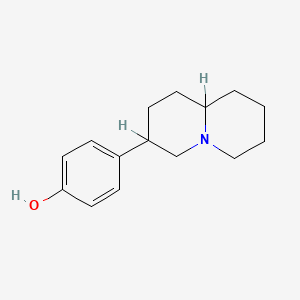

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
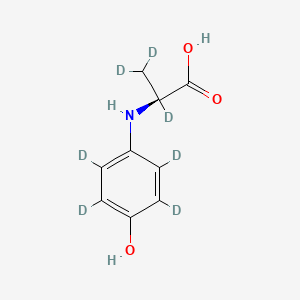

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
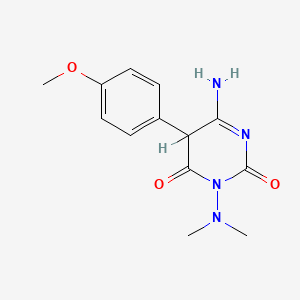
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
